Calciumphthalatehydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

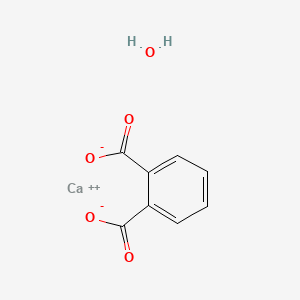

Calciumphthalatehydrate (CaPTH) is an inorganic compound composed of calcium, phthalate, and water molecules. It is an important component of many industrial and laboratory processes and has been used extensively in the synthesis of various materials, including pharmaceuticals, cosmetics, and even food additives. CaPTH is a versatile compound that can be used in a variety of ways to improve the properties of materials, making it a popular choice for many industries.

科学的研究の応用

Calcium Handling and Cardiac Function : Studies have shown that phthalates, including derivatives similar to calcium phthalate hydrate, can impact calcium handling in human stem cell-derived cardiomyocytes. Exposure to phthalates has been linked to alterations in calcium transients and intercellular connectivity in these cells, potentially affecting cardiac function and raising concerns about cardiovascular health risks (Posnack et al., 2015).

Endocrine Disruption and Cellular Differentiation : Phthalates have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), influencing the transcription of various genes involved in cellular differentiation and metabolism. The endocrine-disrupting properties of phthalates, including those structurally related to calcium phthalate hydrate, have implications for human health, particularly in terms of reproductive and developmental effects (Campioli et al., 2011).

Environmental Persistence and Biodegradation : The environmental impact of phthalates, including their persistence and potential for biodegradation, is a significant concern. Research on the biodegradation of phthalates in tropical soils indicates that certain microbial communities can effectively remediate these compounds, highlighting the importance of understanding and mitigating their environmental impact (Carrara et al., 2011).

Human Exposure and Health Risks : The widespread use of phthalates in consumer products has led to pervasive human exposure, as evidenced by the detection of phthalate metabolites in biological samples such as urine. This exposure raises concerns about the potential health risks associated with phthalates, including their role as endocrine disruptors and the implications for reproductive health (Wang et al., 2019).

特性

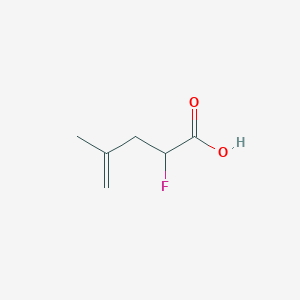

| { "Design of the Synthesis Pathway": "The synthesis of Calciumphthalatehydrate can be achieved through a simple precipitation reaction between Calcium chloride and Phthalic acid in the presence of water.", "Starting Materials": [ "Calcium chloride", "Phthalic acid", "Water" ], "Reaction": [ "Dissolve 1 mole of Calcium chloride in 500 mL of water", "Dissolve 1 mole of Phthalic acid in 500 mL of water", "Slowly add the Phthalic acid solution to the Calcium chloride solution while stirring continuously", "The mixture will turn cloudy and a white precipitate of Calciumphthalatehydrate will form", "Filter the precipitate and wash it with water to remove any impurities", "Dry the product in an oven at 100°C for 2 hours", "The final product is Calciumphthalatehydrate" ] } | |

CAS番号 |

5793-85-1 |

分子式 |

C8H6CaO5 |

分子量 |

222.21 g/mol |

IUPAC名 |

calcium;phthalate;hydrate |

InChI |

InChI=1S/C8H6O4.Ca.H2O/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+2;/p-2 |

InChIキー |

JVCQBGFGUZJNFZ-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].O.[Ca+2] |

正規SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].O.[Ca+2] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1465864.png)

(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)

![6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1465882.png)

![2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B1465883.png)